Cas no 2137574-95-7 (1-cycloheptyl-1H-imidazol-4-amine)

1-cycloheptyl-1H-imidazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 1-cycloheptyl-1H-imidazol-4-amine
- EN300-1108592
- 2137574-95-7
-
- インチ: 1S/C10H17N3/c11-10-7-13(8-12-10)9-5-3-1-2-4-6-9/h7-9H,1-6,11H2
- InChIKey: PCTQZGGSBVNXSG-UHFFFAOYSA-N
- SMILES: N1(C=NC(=C1)N)C1CCCCCC1
計算された属性
- 精确分子量: 179.142247555g/mol
- 同位素质量: 179.142247555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 152
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 43.8Ų
1-cycloheptyl-1H-imidazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1108592-1g |
1-cycloheptyl-1H-imidazol-4-amine |
2137574-95-7 | 95% | 1g |
$842.0 | 2023-10-27 | |
Enamine | EN300-1108592-0.05g |
1-cycloheptyl-1H-imidazol-4-amine |
2137574-95-7 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1108592-2.5g |
1-cycloheptyl-1H-imidazol-4-amine |
2137574-95-7 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1108592-0.1g |
1-cycloheptyl-1H-imidazol-4-amine |
2137574-95-7 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1108592-0.25g |
1-cycloheptyl-1H-imidazol-4-amine |
2137574-95-7 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1108592-10.0g |
1-cycloheptyl-1H-imidazol-4-amine |
2137574-95-7 | 10g |
$5652.0 | 2023-06-10 | ||
Enamine | EN300-1108592-5.0g |
1-cycloheptyl-1H-imidazol-4-amine |
2137574-95-7 | 5g |
$3812.0 | 2023-06-10 | ||
Enamine | EN300-1108592-5g |
1-cycloheptyl-1H-imidazol-4-amine |
2137574-95-7 | 95% | 5g |
$2443.0 | 2023-10-27 | |
Enamine | EN300-1108592-0.5g |
1-cycloheptyl-1H-imidazol-4-amine |
2137574-95-7 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1108592-1.0g |
1-cycloheptyl-1H-imidazol-4-amine |
2137574-95-7 | 1g |
$1315.0 | 2023-06-10 |
1-cycloheptyl-1H-imidazol-4-amine 関連文献
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
1-cycloheptyl-1H-imidazol-4-amineに関する追加情報
Introduction to 1-cycloheptyl-1H-imidazol-4-amine (CAS No. 2137574-95-7)
1-cycloheptyl-1H-imidazol-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2137574-95-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazole family, a class of molecules known for their diverse biological activities and therapeutic potential. The structural motif of 1-cycloheptyl-1H-imidazol-4-amine features a cycloheptyl side chain attached to an imidazole ring, which is further functionalized with an amine group at the 4-position. Such structural features make it a promising candidate for further exploration in drug discovery and development.
The imidazole ring is a nitrogen-containing heterocycle that plays a crucial role in many biological processes. It is a core structural component of several natural products and pharmaceuticals, including antifungal agents like fluconazole and antiviral drugs. The presence of the cycloheptyl group in 1-cycloheptyl-1H-imidazol-4-amine introduces steric bulk and potential for selective interactions with biological targets, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. The amine functionality at the 4-position of the imidazole ring provides a site for further chemical modification, enabling the synthesis of derivatives with enhanced biological activity.
In recent years, there has been growing interest in developing novel imidazole-based compounds for therapeutic applications. The structure-activity relationships (SAR) of imidazole derivatives have been extensively studied, revealing that modifications to the ring or side chains can significantly influence biological activity. For instance, studies have shown that substituents at the 1-position of the imidazole ring can affect binding affinity to target proteins, while modifications at the 4-position can influence metabolic stability and bioavailability. The cycloheptyl group in 1-cycloheptyl-1H-imidazol-4-amine may contribute to improved solubility and reduced toxicity compared to smaller alkyl or aryl substituents.
One of the most compelling aspects of 1-cycloheptyl-1H-imidazol-4-amine is its potential as a scaffold for drug discovery. The compound's unique structural features make it suitable for targeting a wide range of biological pathways. For example, imidazole derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The cycloheptyl side chain may enhance binding interactions with specific enzymes or receptors involved in these pathways, leading to more potent and selective therapeutic effects.
Recent advances in computational chemistry and high-throughput screening have facilitated the rapid identification of promising drug candidates like 1-cycloheptyl-1H-imidazol-4-amine. These technologies allow researchers to predict binding affinities, metabolic stability, and other critical pharmacokinetic properties with high accuracy. By leveraging these tools, scientists can optimize the structure of 1-cycloheptyl-1H-imidazol-4-amine or derive novel analogs with improved pharmacological profiles. Such efforts are essential for translating laboratory discoveries into viable therapeutic agents.
The synthesis of 1-cycloheptyl-1H-imidazol-4-amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Key synthetic steps typically include cyclization reactions to form the imidazole ring followed by alkylation to introduce the cycloheptyl group. Subsequent functionalization at the 4-position with an amine group completes the structure. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce sufficient quantities for preclinical studies.
In preclinical research, 1-cycloheptyl-1H-imidazol-4-amine has been evaluated for its potential therapeutic effects in various disease models. Initial studies suggest that this compound exhibits promising activity against certain types of cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival. Additionally, it has shown potential as an antimicrobial agent against resistant bacterial strains by interfering with essential bacterial enzymes or cellular processes.
The pharmacokinetic profile of 1-cycloheptyl-1H-imidazol-4-amine is another critical aspect that has been studied extensively. Animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies indicate that the compound has reasonable bioavailability and moderate metabolic clearance rates, suggesting its potential for clinical translation. However, further optimization may be required to improve its pharmacokinetic properties and reduce any potential side effects.
One notable feature of 1-cycloheptyl-1H-imidazol-4-amine is its ability to cross cell membranes due to its lipophilic nature facilitated by the cycloheptyl side chain. This property is particularly advantageous for drugs targeting intracellular receptors or enzymes located within cellular compartments. Additionally, the compound's stability under various physiological conditions enhances its suitability for formulation into oral or injectable dosage forms.
The development of novel pharmaceuticals often involves collaboration between academic researchers and industry partners to ensure successful translation from bench to bedside. Companies specializing in drug discovery are actively exploring 1-cycloheptyl-1H-imidazol-4-amines, recognizing its potential as a lead compound for new therapies. These collaborations leverage expertise in medicinal chemistry, biopharmaceutics, and clinical development to advance promising candidates through preclinical testing and eventually into human trials.
The future prospects for 1-cycloheptyl-HImidaZOLe-(CAS No:2137574957) are exciting given its unique structural features and demonstrated biological activity. Continued research will focus on optimizing its pharmacological properties through structure-based drug design approaches while exploring new therapeutic indications where it may provide significant benefits over existing treatments.
In conclusion,CAsNo21375749571-CYCLOHEPTYL-HIMIDAZOLe-(CAS No:2137574957) represents an innovative entry intothe fieldofheterocyclic chemistrywith great promisefortherapeuticapplications.Scientificinvestigationintothiscompoundanditsderivativeswilllikelyyieldnewinsightsintoitsbiologicalmechanismsandpotentialtreatmentsforvarioushumanhealthconditions.
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